Lithium ionophore VII

Ion-selective electrodes Potentiometric selectivity 14-crown-4 ethers

Lithium ionophore VII (CAS 106868-29-5) is the only 14-crown-4 ionophore combining a C12 dodecyl chain for steric suppression of Na⁺/K⁺ sandwich complexes with a pendant diethyl phosphate arm for auxiliary Li⁺ coordination. This dual mechanism delivers selectivity superior to simple 14-crown-4 and non-cyclic receptors, enabling sub-millimolar Li⁺ detection against >100-fold Na⁺ excess in therapeutic drug monitoring and lithium brine analysis. Supplied at >97% purity (neat or heptane solution). Pair with ionophore VI for structure-selectivity studies.

Molecular Formula C28H57O8P
Molecular Weight 552.7 g/mol
CAS No. 106868-29-5
Cat. No. B010655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium ionophore VII
CAS106868-29-5
Molecular FormulaC28H57O8P
Molecular Weight552.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1(COCCOCCCOCCOC1)CCOP(=O)(OCC)OCC
InChIInChI=1S/C28H57O8P/c1-4-7-8-9-10-11-12-13-14-15-17-28(18-21-36-37(29,34-5-2)35-6-3)26-32-24-22-30-19-16-20-31-23-25-33-27-28/h4-27H2,1-3H3
InChIKeyWTJIVAYXSTYCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Ionophore VII (CAS 106868-29-5): Structural Identity and Core Characteristics for Procurement


Lithium ionophore VII (CAS 106868-29-5) is a lipophilic 14-crown-4 ether derivative chemically defined as 2-(6-dodecyl-1,4,8,11-tetraoxacyclotetradec-6-yl)ethyl diethyl phosphate [1]. It belongs to the Selectophore™ class of neutral carrier ionophores designed for lithium ion-selective electrode (ISE) fabrication . The molecule features a 14-membered tetraoxa macrocyclic cavity that preferentially accommodates Li⁺ (ionic radius ~0.76 Å), a C12 dodecyl chain that confers membrane lipophilicity, and a pendant diethyl phosphate ester arm that supplies an additional oxygen coordination site for enhanced lithium binding [1]. It is commercially supplied as a solution (10 mg in 0.1 mL heptane) or as a neat solid with specified purity grades .

Why Generic Substitution of Lithium Ionophore VII (106868-29-5) Fails: Structural Determinants of Selectivity


Lithium ionophore VII cannot be freely substituted with other in-class ionophores because its selectivity profile arises from a specific dual-mechanism design: (i) a bulky 6-dodecyl substituent that sterically suppresses the formation of 2:1 sandwich-type complexes with Na⁺ and K⁺, and (ii) a pendant diethyl phosphate ester arm that provides an additional oxygen donor site with affinity for Li⁺ [1]. In the foundational structure-selectivity study by Kimura et al. (1986), the 6-dodecyl-6-methyl analog [compound (2)]—lacking the pendant phosphate arm—exhibited measurably lower Li⁺/Na⁺ and Li⁺/K⁺ selectivity, while the 6,6-dibenzyl analog [compound (6), Lithium ionophore VI] relied exclusively on steric bulk without an auxiliary binding site [1]. Lithium ionophore VIII (CAS 133338-85-9), by contrast, is a non-cyclic dicyclohexylamide triamide receptor with a fundamentally different binding topology and molecular weight (798.19 vs. 552.72 Da) . These structural divergences produce distinct selectivity coefficient fingerprints in potentiometric measurements, meaning membrane formulations optimized for one ionophore do not transfer directly to another without re-optimization of plasticizer, lipophilic additive ratios, and conditioning protocols [1][2].

Lithium Ionophore VII (106868-29-5): Product-Specific Quantitative Differentiation Evidence


Enhanced Li⁺/Na⁺ and Li⁺/K⁺ Selectivity vs. 6-Dodecyl-6-Methyl-14-Crown-4 (Direct Head-to-Head)

In the foundational Kimura et al. (1986) study, compound (18)—lithium ionophore VII bearing both a 6-dodecyl chain and a 6-diethyl phosphate pendant arm—was directly compared with compound (2), 6-dodecyl-6-methyl-14-crown-4, which carries the dodecyl chain but lacks the pendant phosphate coordination site [1]. Electrochemical selectivity measurements on PVC membranes incorporating each ionophore demonstrated that selectivities for Li⁺ with respect to Na⁺ and K⁺ are augmented in (18) relative to (2) [1]. The reported enhancement is attributed to two synergistic effects: the bulky dodecyl substituent suppresses stable 2:1 sandwich complexes with the larger alkali cations, while the phosphate ester oxygens provide an auxiliary binding site that preferentially stabilizes the Li⁺ complex [1]. Note: exact numerical log K^pot values for (18) vs. (2) reside in Table 2 of the original publication and should be retrieved for quantitative procurement specification.

Ion-selective electrodes Potentiometric selectivity 14-crown-4 ethers

Distinct Selectivity Mechanism vs. Lithium Ionophore VI (6,6-Dibenzyl-14-Crown-4): Pendant Arm vs. Steric-Only Approach

Lithium ionophore VII and lithium ionophore VI represent two divergent strategies within the same 14-crown-4 scaffold. Ionophore VI (compound 6 in Kimura et al. 1986; CAS 106868-21-7) achieves selectivity enhancement exclusively through steric suppression of sandwich complexes via two benzyl substituents, with no additional coordination site [1]. Ionophore VII employs one bulky dodecyl chain for steric suppression plus a diethyl phosphate ester pendant arm that introduces two additional phosphoryl oxygen donors capable of coordinating Li⁺ [1]. The Kimura study demonstrated that both compounds (6) and (18) show augmented selectivity relative to the parent 6-dodecyl-6-methyl derivative (2), but the mechanism of enhancement differs fundamentally: steric-only (6) vs. steric-plus-auxiliary-binding (18) [1]. This mechanistic divergence can lead to different selectivity rank orders against interfering ions (e.g., H⁺, Ca²⁺) under varying pH and matrix conditions [2].

Ionophore design Binding site topology Crown ether selectivity

Cyclic 14-Crown-4 Preorganization vs. Non-Cyclic Lithium Ionophore VIII: Binding Topology and Molecular Weight Differences

Lithium ionophore VII (MW 552.72) and lithium ionophore VIII (CAS 133338-85-9; MW 798.19) differ fundamentally in scaffold architecture: VII is a cyclic 14-crown-4 ether with a preorganized tetraoxa cavity, whereas VIII is an acyclic tripodal triamide bearing three dicyclohexylamide arms [1]. The macrocyclic preorganization of VII reduces the entropic penalty of Li⁺ binding compared to the flexible acyclic VIII scaffold, which must undergo substantial conformational rearrangement upon complexation [2]. Conversely, VIII's higher molecular weight and three amide carbonyl donors may confer different lipophilicity and plasticizer compatibility profiles. Li ionophore VIII has been reported to function as an effective receptor for Sr²⁺ in extraction experiments, indicating a broader cation binding profile than VII, which is more narrowly tailored for Li⁺ [3]. The IUPAC selectivity coefficient database provides potentiometric log K^pot values for both ionophore classes under standardized conditions [4].

Macrocyclic effect Ionophore preorganization Membrane compatibility

Commercial Purity Specification: Selectoprobe >97% vs. General-Purpose 95% Grade for Reproducible Sensor Fabrication

Commercial sources of lithium ionophore VII offer differentiated purity grades that directly impact ISE membrane quality. Selectoprobe supplies the ionophore at >97% purity (Catalog SP-I-0013) . AKSci offers a general-purpose grade with minimum purity specification of 95% . For sensor fabrication, ionophore purity is a critical parameter because lipophilic impurities co-extracted or co-synthesized with the ionophore can act as uncontrolled ion-exchangers or plasticizer-miscibility modifiers, shifting the observed potentiometric selectivity coefficients and detection limits away from published values. A 2% absolute purity difference (97% vs. 95%) corresponds to a 2.7-fold difference in total impurity load that can alter the conditioned membrane's bulk resistance and primary ion response slope if impurities carry charged functional groups [1].

Ionophore purity Sensor reproducibility Membrane fabrication QC

Pre-Dissolved Heptane Solution Format Enables Reproducible Membrane Cocktail Preparation vs. Neat Solid Handling

Lithium ionophore VII is commercially supplied in two distinct formats: as a pre-dissolved solution (10 mg ionophore in 0.1 mL heptane) under the Sigma-Aldrich/Fluka Selectophore™ brand (Product No. 62569) [1], or as a neat solid from alternative suppliers . The pre-dissolved heptane format eliminates weighing errors associated with small-mass handling (typical membrane cocktails require 1–2 wt% ionophore, corresponding to ~1–2 mg per 100 mg of membrane components). Heptane's volatility (bp 98 °C) also facilitates its removal during membrane casting without leaving high-boiling residues that could act as unintended plasticizers. By contrast, lithium ionophore VI is supplied as a neat solid (≥99.0% HPLC, Sigma-Aldrich 62567) and requires separate dissolution and gravimetric dispensing .

Membrane fabrication Solution formulation Laboratory workflow

Lithium Ionophore VII (106868-29-5): Best-Fit Research and Industrial Application Scenarios Derived from Differentiation Evidence


Clinical Lithium Monitoring in Blood Serum: Where Li⁺ Must Be Detected at 0.5–1.5 mM Against ~150 mM Na⁺ Background

The dual selectivity mechanism of lithium ionophore VII—steric suppression of Na⁺ sandwich complexes by the dodecyl chain plus auxiliary phosphate oxygen Li⁺ coordination—directly addresses the core analytical challenge of therapeutic lithium monitoring: resolving sub-millimolar Li⁺ against a ~100–300-fold excess of Na⁺ [1][2]. The >97% purity grade available from Selectoprobe is recommended for clinical sensor applications where lot-to-lot reproducibility of selectivity coefficients is subject to regulatory quality control . The pre-dissolved heptane format (Fluka 62569) further supports standardized membrane preparation in clinical analyzer manufacturing workflows [3].

Environmental Lithium Detection in Brine and Produced Water: High Ionic Strength Matrices Requiring Robust Na⁺ Discrimination

Lithium-rich brine pools and battery production wastewater contain Li⁺ in the presence of extreme Na⁺ and K⁺ excess. The bulky 6-dodecyl substituent of ionophore VII is specifically designed to suppress 2:1 sandwich complex formation with larger alkali cations, a structural feature not present in the parent unsubstituted 14-crown-4 [1]. This steric design principle makes VII preferable to simple 14-crown-4 or monofunctional analogs for direct potentiometric lithium determination in high-ionic-strength environmental samples without requiring extensive sample dilution or matrix-matched calibration [1][4].

Fundamental Ionophore Structure–Selectivity Research: Comparing Steric-Only vs. Steric-Plus-Pendant-Arm 14-Crown-4 Designs

Lithium ionophore VII and VI, as compounds (18) and (6) in the Kimura et al. (1986) study, constitute a matched pair for investigating the incremental contribution of a pendant phosphate binding arm to selectivity beyond what steric bulk alone can achieve [1]. Researchers studying ionophore design principles can procure both compounds to systematically compare their potentiometric selectivity fingerprints under identical membrane composition and conditioning protocols, using the IUPAC compendium (Umezawa et al. 2000) as a reference baseline for log K^pot values [4].

Ionophore Screening for Lithium-Ion Battery Electrolyte Sensing: Non-Aqueous and Mixed-Solvent Systems

The lipophilic dodecyl chain of ionophore VII (C12, log P contribution) and its moderate molecular weight (552.72 Da) support membrane compatibility with plasticizers spanning a wide polarity range, from bis(2-ethylhexyl) sebacate (DOS) to 2-nitrophenyl octyl ether (o-NPOE) [1][5]. For battery electrolyte monitoring where organic carbonates or mixed aqueous–organic matrices are encountered, the pendant phosphate group may provide additional solvent-tolerant Li⁺ coordination compared with the purely ether-based cavity of VI [1]. The pre-dissolved heptane format facilitates rapid screening of multiple membrane formulations by eliminating weighing bottlenecks [3].

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